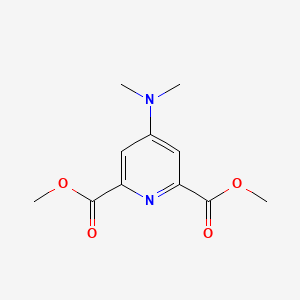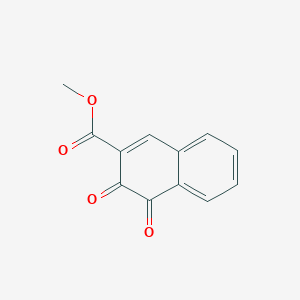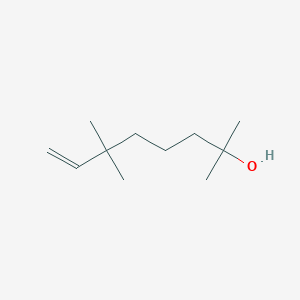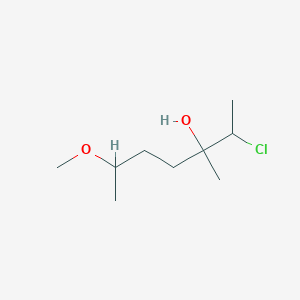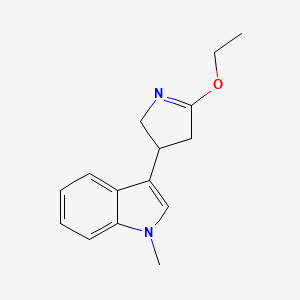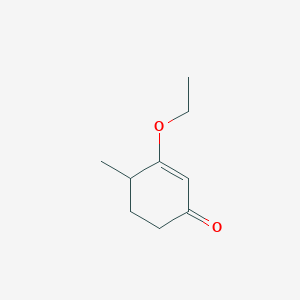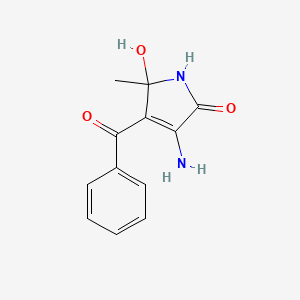
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of corresponding furanones, followed by heterocyclization of Schiff bases with maleic anhydride . Another approach includes the reaction of furanone derivatives with amines . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable synthetic routes that minimize the number of reaction steps and utilize cost-effective reagents. The use of water as a solvent and triflic acid-mediated N-benzyl lactam N-deprotection are key features of such scalable processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolone derivatives.
Scientific Research Applications
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoate: This compound shares structural similarities but lacks the pyrrolone core.
4-Hydroxy-3,5-dimethoxybenzoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the pyrrolone core structure
Properties
CAS No. |
90094-87-4 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-amino-4-benzoyl-5-hydroxy-5-methyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-12(17)8(9(13)11(16)14-12)10(15)7-5-3-2-4-6-7/h2-6,17H,13H2,1H3,(H,14,16) |
InChI Key |
OELNIZUVHFONRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)N1)N)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


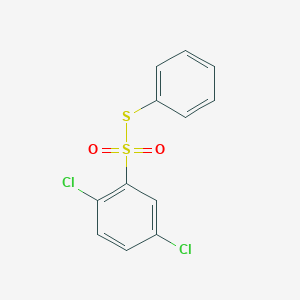

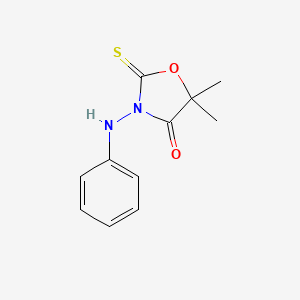
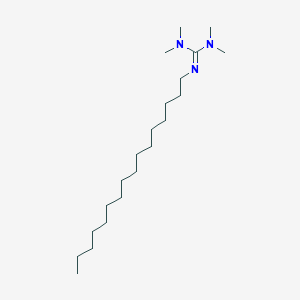
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
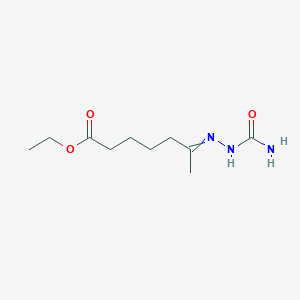
silane](/img/structure/B14378303.png)
